molecular formula C12H13ClN2O4 B5868630 2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone

2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone

Cat. No.: B5868630
M. Wt: 284.69 g/mol
InChI Key: RYFUYXFGAVHTIV-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone is an organic compound with a complex structure that includes a pyrrolidine ring, a nitrophenoxy group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone typically involves the reaction of 4-chloro-2-nitrophenol with pyrrolidine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring and chloro substituent also play roles in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the pyrrolidine ring distinguishes it from other similar compounds and contributes to its unique properties and applications .

Properties

IUPAC Name

2-(4-chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c13-9-3-4-11(10(7-9)15(17)18)19-8-12(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFUYXFGAVHTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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